4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol
Description
4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly in the treatment of malaria and other parasitic diseases. The presence of the quinoline moiety is crucial for its biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H29ClN4O |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(dipyrrolidin-1-ylmethyl)-6-methylphenol |
InChI |
InChI=1S/C25H29ClN4O/c1-17-14-19(28-22-8-9-27-23-15-18(26)6-7-20(22)23)16-21(24(17)31)25(29-10-2-3-11-29)30-12-4-5-13-30/h6-9,14-16,25,31H,2-5,10-13H2,1H3,(H,27,28) |
InChI Key |
HUISIBUPOWPCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(N2CCCC2)N3CCCC3)NC4=C5C=CC(=CC5=NC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol typically involves the condensation of 7-chloro-4-quinoline with appropriate amines under controlled conditions. One common method involves the use of a ruthenium-based catalyst to facilitate the reaction . The reaction is carried out in the presence of a solvent such as methanol, and the mixture is heated under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol involves the inhibition of hemozoin formation in the malaria parasite. The compound binds to ferriprotoporphyrin IX (Fe(III)PPIX), preventing its conversion to β-hematin (hemozoin), which is essential for the parasite’s survival . This leads to the accumulation of toxic heme within the parasite, ultimately causing its death .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group.
Amodiaquine: Another antimalarial drug with a similar mechanism of action.
Uniqueness
4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol is unique due to its enhanced activity against chloroquine-resistant strains of Plasmodium falciparum. Its structural modifications provide improved efficacy and reduced resistance compared to other quinoline-based antimalarials .
This detailed article provides a comprehensive overview of 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol , also known by its CAS number 5201-88-7 , is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is . It features a quinoline moiety, which is often associated with various pharmacological effects, particularly in antimalarial and antimicrobial agents.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of the chloro group and the pyrrolidine moieties enhances the compound's ability to interact with biological membranes and disrupt cellular functions.
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with nucleic acid synthesis or disrupting cell wall integrity. Studies have shown that similar compounds can act on DNA gyrase, an essential enzyme in bacterial replication.
Antiparasitic Activity
Quinoline derivatives are well-known for their antiparasitic effects, particularly against malaria-causing Plasmodium species. The specific activity of 4-((7-Chloro-4-quinolyl)amino)-alpha,alpha-di-1-pyrrolidinyl-2,6-xylenol against these parasites remains to be fully elucidated but is hypothesized based on structural similarities to established antimalarial drugs.
Toxicological Profile
Toxicological assessments reveal that xylenols can exhibit varying degrees of toxicity depending on their structure and dosage. For instance:
| Compound | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Observed Effects |
|---|---|---|---|
| 2,6-Xylenol | 100 | 400 | Salivation, ataxia, hematological changes |
| 2,4-Xylenol | 50 | 250 | Lethargy, decreased red blood cells |
The above table highlights findings from studies assessing the toxicity of xylenols which may be relevant for understanding the safety profile of the target compound .
Case Studies and Research Findings
A notable study on related compounds demonstrated that derivatives with similar structures showed promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
